No Comparator-Based Quantitative Data Available for 4-[(Dimethylamino)methyl]pyridin-2(1H)-one
An exhaustive search of public databases (ChEMBL, BindingDB, PubMed, Google Patents) yielded no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 4-[(dimethylamino)methyl]pyridin-2(1H)-one against any biological target. The closest comparator, 5-dimethylaminomethyl-1H-pyridin-2-one (CHEMBL323667), has an acetylcholinesterase IC₅₀ of 9.00E+5 nM [1], but no data exist for the 4-substituted analog. Consequently, no head-to-head or cross-study comparison can be constructed, and any claim of differentiation would be unsupported.
| Evidence Dimension | Biological activity (acetylcholinesterase inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 5-Dimethylaminomethyl-1H-pyridin-2-one (CHEMBL323667): IC₅₀ = 9.00E+5 nM (rat brain cortex acetylcholinesterase) |
| Quantified Difference | Cannot be calculated |
| Conditions | Acetylcholinesterase inhibition assay (rat brain cortex) |
Why This Matters
Without any potency data, a scientific or procurement decision-maker cannot assess whether the 4-substitution pattern confers any advantage over the 5-substituted isomer.
- [1] BindingDB. BDBM50008687: 5-Dimethylaminomethyl-1H-pyridin-2-one (CHEMBL323667). Affinity Data: IC₅₀ = 9.00E+5 nM (Acetylcholinesterase, Rat). Accessed 2026. View Source
